8-(4-ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-ETHOXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ETHOXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials are usually aromatic aldehydes and amines, which undergo condensation reactions followed by cyclization to form the pyridothiadiazine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(4-ETHOXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can study these activities to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential as drug candidates. Their biological activities can be optimized through medicinal chemistry approaches to improve efficacy and reduce toxicity.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-ETHOXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved might include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(4-ETHOXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE include other pyridothiadiazines and related heterocyclic compounds. Examples include:
- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-6-oxo-2H-pyrido[2,1-b][1,3,5]thiadiazine
- 3-(4-Chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-2H-pyrido[2,1-b][1,3,5]thiadiazine
Uniqueness
The uniqueness of 8-(4-ETHOXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
8-(4-ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O4S/c1-4-31-21-10-5-16(11-22(21)30-3)19-12-23(28)27-14-26(15-32-24(27)20(19)13-25)17-6-8-18(29-2)9-7-17/h5-11,19H,4,12,14-15H2,1-3H3 |
InChI Key |
ABAKFDPLRBQLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
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